molecular formula C16H16BrN3O2S B12345111 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B12345111
M. Wt: 394.3 g/mol
InChI Key: FSXAAYBFYZJGFS-SEYXRHQNSA-N
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Description

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that combines bromine, thiazolidine, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the bromine atom. One common method involves the reaction of a suitable indole derivative with a thiazolidine precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.

Scientific Research Applications

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-ethoxy-4-methoxybenzonitrile
  • (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
  • (3Z)-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

Uniqueness

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16BrN3O2S/c1-2-3-4-7-20-11-6-5-9(17)8-10(11)12(15(20)22)13-14(21)19-16(18)23-13/h5-6,8H,2-4,7H2,1H3,(H2,18,19,21)/b13-12-

InChI Key

FSXAAYBFYZJGFS-SEYXRHQNSA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=N)S3)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=N)S3)C1=O

Origin of Product

United States

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